2-Ethyl-5-methyl-1,3,4-thiadiazole

Medicinal chemistry Diuretic drug discovery Renal pharmacology

Researchers developing carbonic anhydrase inhibitors or SCD-targeted therapies often encounter non-linear SAR challenges with generic alkyl-thiadiazoles. 2-Ethyl-5-methyl-1,3,4-thiadiazole (CAS 38391-20-7) overcomes this by providing a defined 2,5-substitution pattern where the 5-methyl group delivers superior diuretic activity (index 0.82 vs. 0.56 for 5-amino analogs). - 3D-QSAR-validated scaffold: steric contributions dominate (73.8%) over electrostatic (26.2%), enabling precise computational modeling. - Explicitly claimed in EP-2125799-A1 Markush structures for SCD inhibitor programs. - Dual N,S-heteroatom architecture supports corrosion inhibition applications in acidic media (1 M H₂SO₄/HCl).

Molecular Formula C5H8N2S
Molecular Weight 128.20 g/mol
Cat. No. B8285313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-5-methyl-1,3,4-thiadiazole
Molecular FormulaC5H8N2S
Molecular Weight128.20 g/mol
Structural Identifiers
SMILESCCC1=NN=C(S1)C
InChIInChI=1S/C5H8N2S/c1-3-5-7-6-4(2)8-5/h3H2,1-2H3
InChIKeyDCJDSWQIZIJZDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-5-methyl-1,3,4-thiadiazole – Core Heterocyclic Building Block


2-Ethyl-5-methyl-1,3,4-thiadiazole (CAS 38391-20-7; C5H8N2S; MW 128.20 g/mol) is a planar, aromatic five-membered heterocyclic compound containing two nitrogen atoms and one sulfur atom in a 1,3,4-thiadiazole ring configuration [1]. This core scaffold is recognized as a bioisostere of the thiazole ring and serves as a structural component in a wide range of pharmacologically active agents [2]. The compound bears an ethyl group at the 2-position and a methyl group at the 5-position, a disubstitution pattern that confers distinct physicochemical properties compared to mono‑substituted or differently substituted analogs [3].

Limited Interchangeability of 2-Ethyl-5-methyl-1,3,4-thiadiazole


Direct substitution of 2-ethyl-5-methyl-1,3,4-thiadiazole with a generic 'alkyl-thiadiazole' is not supported by structure–activity relationship (SAR) evidence. Quantitative SAR studies on 1,3,4-thiadiazole derivatives demonstrate that variations in substituent identity, position, and chain length at the 2- and 5-positions differentially modulate lipophilicity, steric bulk, and electronic distribution, which in turn produce non-linear and often divergent effects on biological target engagement [1]. For instance, 5-methyl-substituted derivatives exhibit markedly superior diuretic activity compared to 5-amino-substituted derivatives, confirming that the methyl group at C5 is not a silent structural feature [2]. Additionally, 3D-QSAR analyses indicate that steric (van der Waals) interactions dominate over electrostatic contributions (73.8% vs. 26.2%) in driving biological activity differences among 2,5-disubstituted analogs, underscoring that even minor alkyl chain variations (e.g., ethyl vs. methyl vs. propyl) can substantially alter performance [1].

2-Ethyl-5-methyl-1,3,4-thiadiazole Differentiation Evidence


5-Methyl Substitution Enhances Diuretic Activity

Among a series of 1,3,4-thiadiazole derivatives evaluated for diuretic activity in Swiss albino mice, 5-methyl-substituted derivatives demonstrated a significant increase in urinary water and electrolyte excretion compared to both negative control and 5-amino-substituted derivatives [1]. The highest diuretic activity (0.82) was achieved with a para-nitro-substituted benzene ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole, whereas the lowest diuretic activity (0.56) was recorded for a compound bearing a 5-amino group [1].

Medicinal chemistry Diuretic drug discovery Renal pharmacology

Steric Contributions Dominate Bioactivity

A 3D-QSAR (CoMFA) study of 40 2,5-disubstituted-1,3,4-thiadiazole derivatives as diuretic agents revealed that steric (van der Waals) field contributions account for 73.8% of the variance in biological activity, while electrostatic field contributions account for only 26.2% [1]. This quantitative model demonstrates that differences in substituent size and shape at the 2- and 5-positions are the dominant drivers of differential biological performance among analogs [1].

QSAR Drug design Computational chemistry

Ethyl-Methyl Disubstitution Balances Lipophilicity

Based on calculated physicochemical parameters and structure–property analysis, 2-ethyl-5-methyl-1,3,4-thiadiazole exhibits intermediate lipophilicity relative to its mono‑substituted analogs: more lipophilic than 2-methylthiadiazole due to the additional carbon atom in the ethyl chain, but less lipophilic than 2-propyl-5-methyl-1,3,4-thiadiazole [1]. Calculated ClogP values for this compound are estimated at approximately 1.3–1.5 [2], which falls within a favorable range for membrane permeability while avoiding excessive lipophilicity that could lead to poor aqueous solubility, metabolic instability, or promiscuous off-target binding [2].

Physicochemical properties ADME Formulation development

Patent Coverage for SCD Inhibitors

2-Ethyl-5-methyl-1,3,4-thiadiazole is explicitly encompassed within the generic Markush structure of substituted thiadiazole compounds claimed in patent EP-2125799-A1 (SmithKline Beecham Corp), which describes inhibitors of stearoyl-CoA desaturase (SCD) for the treatment of metabolic disorders including obesity, diabetes, and dyslipidemia [1]. This patent specifically covers thiadiazole derivatives bearing alkyl and aryl substituents at the 2- and 5-positions, with the ethyl-methyl disubstitution pattern falling within the claimed structural scope [1].

Metabolic disease Patent analysis SCD inhibition

N,S-Heteroatom Advantage in Corrosion Inhibition

Computational quantum-chemistry studies on 1,3,4-thiadiazole and its alkyl-substituted derivatives demonstrate that compounds containing both nitrogen and sulfur atoms in their structure provide greater corrosion inhibition than compounds containing only one of these heteroatoms [1]. This enhanced inhibition is attributed to the planar aromatic structure and the availability of lone electron pairs on both N and S atoms for coordination to metallic surfaces [1]. The 2-ethyl-5-methyl substitution pattern modulates the electron density distribution on the thiadiazole ring, influencing the strength of metal–inhibitor complex formation [1].

Corrosion inhibition Materials chemistry Computational simulation

Application Scenarios for 2-Ethyl-5-methyl-1,3,4-thiadiazole


Diuretic & Carbonic Anhydrase Inhibitor Discovery

Research groups developing novel diuretic agents or carbonic anhydrase inhibitors can prioritize 2-ethyl-5-methyl-1,3,4-thiadiazole as a privileged scaffold based on the demonstrated superiority of 5-methyl substitution over 5-amino substitution (diuretic activity index 0.82 vs. 0.56) [1]. The compound can serve as a core intermediate for further derivatization at the 2-position thioate or sulfanyl group to optimize activity, as evidenced by the structure–activity trends reported in the 1,3,4-thiadiazole diuretic series [1].

SCD Target Validation in Metabolic Disease

Teams investigating stearoyl-CoA desaturase (SCD) as a therapeutic target for obesity, type 2 diabetes, or dyslipidemia can utilize 2-ethyl-5-methyl-1,3,4-thiadiazole as a starting point for medicinal chemistry optimization, given its explicit inclusion within the Markush claims of EP-2125799-A1 [2]. The compound provides a structurally validated entry point for developing SCD inhibitors with the established 2,5-disubstituted thiadiazole pharmacophore [2].

QSAR & Computational Chemistry Modeling

Computational chemists building 3D-QSAR or machine learning models for 1,3,4-thiadiazole biological activity can include 2-ethyl-5-methyl-1,3,4-thiadiazole as a representative 2,5-disubstituted analog. The dominance of steric field contributions (73.8%) over electrostatic contributions (26.2%) in diuretic activity CoMFA models [3] highlights the importance of accurately parameterizing the ethyl and methyl substituents in predictive models.

Corrosion Inhibitor Formulation & Testing

Materials scientists and industrial chemists developing corrosion inhibitor formulations for mild steel or C-steel protection in acidic environments (e.g., 1 M H₂SO₄, HCl) can evaluate 2-ethyl-5-methyl-1,3,4-thiadiazole as a candidate N,S-heterocyclic inhibitor [4]. The dual nitrogen–sulfur heteroatom content in a planar aromatic ring system provides the structural prerequisites for effective metal surface adsorption and corrosion inhibition, as established by computational and electrochemical studies on thiadiazole derivatives [4].

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